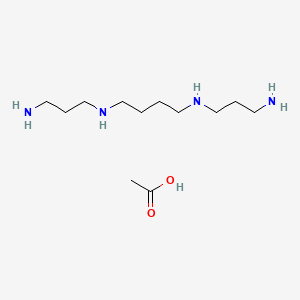

Spermine acetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

65929-23-9 |

|---|---|

Molecular Formula |

C12H30N4O2 |

Molecular Weight |

262.39 g/mol |

IUPAC Name |

acetic acid;N,N'-bis(3-aminopropyl)butane-1,4-diamine |

InChI |

InChI=1S/C10H26N4.C2H4O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;1-2(3)4/h13-14H,1-12H2;1H3,(H,3,4) |

InChI Key |

CMWRPTYOFZMJLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(CCNCCCN)CNCCCN |

Origin of Product |

United States |

Spermine Acetate in the Regulation of Polyamine Metabolism and Homeostasis

Enzymatic Pathways Governing Spermine (B22157) Biosynthesis and Catabolism

The metabolic pathways governing the levels of spermine are complex, involving both its synthesis from precursor molecules and its breakdown into other polyamines or excretion from the cell. The catabolic arm of this regulation is particularly crucial for preventing the buildup of toxic levels of spermine and for recycling polyamines back into the metabolic pool.

Spermidine (B129725)/spermine N1-acetyltransferase (SSAT), also known as SAT1, is a key, rate-limiting enzyme in the catabolism of polyamines. mdpi.comresearchgate.net Its primary function is to transfer an acetyl group from acetyl-CoA to the N1 position of spermine and spermidine. acs.org This acetylation reaction is a critical regulatory step for a few reasons. Firstly, the addition of the acetyl group neutralizes a positive charge on the polyamine, which reduces its ability to bind to negatively charged macromolecules like DNA and RNA. mdpi.com Secondly, the resulting N1-acetylspermine is a preferred substrate for degradation by polyamine oxidase or can be excreted from the cell, thus lowering intracellular polyamine levels. ontosight.aipnas.org The expression and activity of SSAT are typically low in cells but can be significantly induced by high levels of polyamines, forming a feedback loop to maintain homeostasis. mdpi.com

Following acetylation by SSAT, N1-acetylspermine can be oxidized by N1-acetylpolyamine oxidase (PAOX), which converts it back to spermidine. researchgate.netplos.org This process, known as the polyamine interconversion pathway, allows for the recycling of spermine back to spermidine and subsequently to putrescine. weizmann.ac.il In addition to this two-step pathway, spermine can be directly converted to spermidine through the action of spermine oxidase (SMOX). oup.commetwarebio.com This reaction produces spermidine, hydrogen peroxide (H2O2), and 3-aminopropanal. encyclopedia.pubnih.gov Both SMOX and the SSAT/PAOX pathway are crucial for regulating the ratio of spermine to spermidine within the cell and for preventing the accumulation of spermine to toxic levels. encyclopedia.pub The byproducts of these reactions, particularly H2O2, can also contribute to cellular oxidative stress. researchgate.net

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Spermidine/spermine N1-acetyltransferase | SSAT/SAT1 | Rate-limiting enzyme in polyamine catabolism; acetylates spermine and spermidine. mdpi.comresearchgate.net | Spermine, Spermidine, Acetyl-CoA | N1-acetylspermine, N1-acetylspermidine, CoA |

| Spermine Oxidase | SMOX | Directly converts spermine to spermidine. oup.commetwarebio.com | Spermine | Spermidine, H2O2, 3-aminopropanal |

| N1-acetylpolyamine oxidase | PAOX | Oxidizes acetylated polyamines. researchgate.netplos.org | N1-acetylspermine, N1-acetylspermidine | Spermidine, Putrescine, H2O2 |

The administration of exogenous polyamines, such as spermine or its derivatives, has been shown to modulate the polyamine metabolic flux. For instance, studies have demonstrated that exogenous spermidine can influence the expression of genes and proteins involved in polyamine metabolism in the mouse hypothalamus. researchgate.net In some experimental models, the application of exogenous spermidine has been observed to increase the biosynthesis of endogenous spermidine and spermine from putrescine. frontiersin.org Furthermore, the overexpression of SSAT, which can be induced by polyamine analogs, leads to a significant increase in the metabolic flux through the polyamine pathway. nih.gov This is characterized by a compensatory increase in polyamine biosynthesis to replenish the polyamines that are being acetylated and either excreted or catabolized. nih.gov This futile metabolic cycling, where biosynthesis and catabolism are simultaneously elevated, has broader implications for cellular metabolism, including the depletion of acetyl-CoA. physiology.org

Feedback Regulatory Mechanisms of Intracellular Polyamine Pools on Enzyme Expression and Activity

The intracellular concentrations of polyamines are maintained within a narrow range through sophisticated feedback regulatory mechanisms that control the expression and activity of key metabolic enzymes. weizmann.ac.il When intracellular polyamine levels rise, they induce a series of events to counteract this increase. A key player in this regulation is a protein called antizyme (OAZ). weizmann.ac.ilnih.gov High polyamine levels stimulate the synthesis of antizyme through a unique ribosomal frameshifting mechanism. nih.gov Antizyme then binds to and promotes the degradation of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, thereby reducing the production of new polyamines. weizmann.ac.ilnih.gov Antizyme also inhibits the transport of polyamines into the cell. oulu.fi

Conversely, a protein called antizyme inhibitor (AZI), which is structurally similar to ODC but lacks its enzymatic activity, can bind to antizyme with a higher affinity than ODC does. weizmann.ac.il This interaction sequesters antizyme, preventing it from targeting ODC for degradation and thus allowing polyamine synthesis to proceed. weizmann.ac.il

Furthermore, high levels of polyamines induce the expression of SSAT, the rate-limiting enzyme in polyamine catabolism. physiology.org This leads to increased acetylation and subsequent degradation or export of polyamines, effectively reducing their intracellular concentration. pnas.org This intricate network of feedback loops ensures that polyamine levels are exquisitely controlled to meet cellular needs while avoiding the detrimental effects of their accumulation. mdpi.com

Intersections with One-Carbon Metabolism and Related Biochemical Pathways

Polyamine metabolism is intricately linked with one-carbon metabolism, a network of biochemical reactions that provide one-carbon units for various essential biosynthetic processes. tavernarakislab.grmdpi.comnih.gov The synthesis of spermidine and spermine requires the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM). oup.com S-adenosylmethionine (SAM) itself is a key product of the methionine cycle, which is a central component of one-carbon metabolism. tavernarakislab.gr

The methionine cycle generates SAM, which serves as the primary methyl group donor for numerous methylation reactions, including the methylation of DNA, RNA, and proteins. tavernarakislab.gr The decarboxylation of SAM to form dcSAM for polyamine synthesis diverts it from these methylation pathways. This creates a critical metabolic branch point where the cell must allocate SAM between polyamine synthesis and methylation reactions. The by-product of the aminopropyl transfer reaction, 5'-methylthioadenosine (MTA), is recycled back to methionine through the methionine salvage pathway, thus conserving the methionine pool. metwarebio.com

Molecular and Supramolecular Interactions of Spermine Acetate with Nucleic Acids

Spermine-DNA Binding Dynamics and Structural Perturbations

The binding of spermine (B22157) to DNA is a dynamic process that can induce significant structural changes in the DNA molecule. These interactions are fundamental to DNA packaging within cells and the regulation of gene expression. oup.commdpi.com

The primary driving force for the association of spermine with DNA is the electrostatic attraction between the positively charged ammonium (B1175870) groups of spermine and the negatively charged phosphate (B84403) groups of the DNA backbone. nih.govplos.orgoup.com This interaction neutralizes the negative charges on the DNA, reducing electrostatic repulsion between adjacent phosphate groups. Molecular dynamics simulations and spectroscopic studies have shown that spermine can bind in both the major and minor grooves of the DNA helix. nih.govplos.orgoup.comresearchgate.net

In addition to non-specific electrostatic interactions, hydrogen bonding plays a significant role in the specificity and stability of spermine-DNA complexes. nih.govplos.orgnih.gov NMR studies on a DNA duplex with a covalently attached spermine molecule revealed specific hydrogen bonds between the internal amino groups of spermine and the O6 and N7 atoms of guanine (B1146940) residues, as well as with the phosphate oxygen atoms of cytosine residues. nih.gov Raman spectroscopy studies also indicate that the primary targets of spermine binding are the DNA phosphates, with modest effects on the major groove sites, suggesting that non-specific electrostatic binding is the dominant interaction. nih.govoup.com

The binding of spermine to DNA is also influenced by the base composition of the DNA. Studies have shown that polyamines, including spermine, bind more strongly to AT-rich DNA compared to GC-rich DNA. plos.org The thermodynamics of this interaction are primarily entropy-driven, with a smaller enthalpic contribution. The presence of salt can modulate these interactions, highlighting the significant role of electrostatic forces. plos.org

| Interaction Type | Description | Key DNA Sites Involved | Supporting Evidence |

|---|---|---|---|

| Electrostatic Interactions | Attraction between positively charged spermine and negatively charged DNA backbone. | Phosphate groups | Molecular Dynamics, researchgate.netoup.com Raman Spectroscopy nih.govoup.com |

| Hydrogen Bonding | Specific bonds between spermine's amine/imino groups and DNA bases/phosphates. | Guanine O6 and N7, Phosphate oxygens | NMR Spectroscopy nih.gov |

Spermine binding can induce significant conformational changes in DNA, including bending, condensation, and alterations in helix stability. researchgate.netnih.gov Molecular dynamics simulations have shown that spermine binding can be sequence-specific, inducing a bend in alternating purine-pyrimidine sequences. researchgate.netoup.com This bending is thought to be a physiologically important consequence of spermine binding.

At sufficient concentrations, spermine can induce the condensation of DNA into compact structures such as toroids and rods. mdpi.comnih.govresearchgate.net This process is dependent on the length of the DNA molecule, with longer fragments favoring the formation of toroids. nih.gov The condensation is driven by the neutralization of the negative charges on the DNA backbone, which allows the DNA to fold upon itself. This process is crucial for the dense packing of DNA in chromatin and viral capsids. oup.com

Spermine also affects the stability of the DNA double helix. It can stabilize the B-form of DNA and, in some cases, facilitate the transition between different DNA conformations, such as the B-to-A or B-to-Z transitions. researchgate.nettandfonline.com For instance, spermine can induce a B-to-A transition in GC-rich DNA sequences. nih.gov The stabilization effect is concentration-dependent. Thermal denaturation studies have shown that spermine increases the melting temperature (Tm) of DNA duplexes, indicating enhanced stability. nih.govplos.orgnih.gov This stabilization can even compensate for the destabilizing effects of structural abnormalities like bulges and mismatches in the DNA sequence. nih.gov

| Effect | Description | Concentration Dependence | Supporting Evidence |

|---|---|---|---|

| DNA Bending | Induces bends, particularly in alternating purine-pyrimidine sequences. | Occurs at concentrations lower than those required for condensation. nih.gov | Molecular Dynamics, researchgate.netoup.com Electric Dichroism nih.gov |

| DNA Condensation | Promotes the collapse of DNA into compact structures (toroids, rods). | Occurs at higher spermine concentrations. | Fluorescence Microscopy, mdpi.com Electric Dichroism nih.gov |

| Helix Stabilization | Increases the melting temperature (Tm) of DNA duplexes. | Stabilization increases with spermine concentration. | UV Spectroscopy nih.gov |

| Conformational Transitions | Can facilitate transitions between B-DNA, A-DNA, and Z-DNA forms. | Sequence and concentration dependent. researchgate.netnih.gov | Circular Dichroism, nih.gov X-ray Crystallography pnas.orgpnas.org |

Spermine can compete with and modulate the activity of DNA-intercalating agents, which are molecules that insert themselves between the base pairs of DNA. nih.govplos.orgnih.gov This has significant implications for the efficacy of certain anticancer drugs that function as DNA intercalators.

Studies using the DNA intercalator actinomycin (B1170597) D (ACTD) have shown that spermine can interfere with its binding to DNA. nih.govplos.org Spermine decreases the association rate and increases the dissociation rate of ACTD from DNA duplexes. nih.gov This suggests that spermine not only competes for binding sites in the minor groove but also affects the hydrogen bonding between the intercalator and the DNA. nih.gov

The presence of spermine reduces the stabilizing effect of ACTD on DNA duplexes, as evidenced by a decrease in the melting temperature (Tm) of the DNA-ACTD complex in the presence of spermine. nih.govplos.org At high concentrations, spermine significantly reduces the binding affinity of ACTD for DNA. nih.gov This attenuation of intercalator binding by spermine can impact the drug's ability to inhibit transcription and DNA replication. nih.govplos.orgnih.gov Similarly, the intercalator ethidium (B1194527) bromide's interaction with DNA is hindered by spermine. acs.orgirispublishers.com

| Parameter | Effect of Increasing Spermine Concentration | Supporting Evidence |

|---|---|---|

| Association rate constant (ka) of ACTD-DNA | Decreases | Surface Plasmon Resonance nih.govplos.org |

| Dissociation rate constant (kd) of ACTD-DNA | Increases | Surface Plasmon Resonance nih.govplos.org |

| Binding affinity (Ka) of ACTD-DNA | Decreases | Surface Plasmon Resonance nih.govplos.org |

| Melting Temperature (Tm) of ACTD-DNA complex | Decreases | UV Spectroscopy nih.govplos.org |

Spermine-RNA Interactions and Ribonucleoprotein Complex Assembly Modulation

Similar to its interactions with DNA, spermine binds to RNA, influencing its structure, stability, and function. nih.gov Polyamines are known to be essential for the proper folding and function of various RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), and ribozymes. nih.govpsu.edu

Spermine binding to RNA is also primarily driven by electrostatic interactions with the phosphate backbone. nih.gov However, the interactions can be sequence-selective and induce context-dependent structural changes. nih.gov For instance, spermine can selectively stabilize certain mRNA structures. nih.gov High-resolution NMR and X-ray crystallography studies of tRNA have identified specific binding sites for spermine, often at the junction of different loops, which are critical for tRNA function. nih.gov

Polyamines play a role in the assembly and function of ribonucleoprotein (RNP) complexes, such as the ribosome. lsu.edu Spermine binding to rRNA can affect various ribosomal functions, including subunit association, tRNA positioning, and interaction with translation factors. lsu.edu The modulation of RNA structure by spermine can also influence the activity of RNA-based enzymes (ribozymes) and regulate protein synthesis. lsu.eduresearchgate.net For example, the rapid synthesis of the enzyme spermidine (B129725)/spermine-N1-acetyltransferase (SSAT) is regulated by a translational repressor protein whose binding to SSAT mRNA is modulated by polyamines. nih.gov

Methodological Approaches for Investigating Nucleic Acid-Spermine Acetate (B1210297) Complexes (e.g., SERS, NMR)

A variety of biophysical techniques are employed to study the intricate interactions between spermine and nucleic acids.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for probing the vibrational modes of molecules adsorbed on nanostructured metal surfaces. acs.orgnih.gov In the context of spermine-nucleic acid interactions, SERS can provide detailed information about the binding sites and conformational changes. nih.govoup.comnih.govmdpi.com Spermine is often used as an aggregating agent in SERS experiments to bring the nucleic acid close to the nanoparticle surface, enhancing the Raman signal. acs.orgnih.gov SERS studies have confirmed that the phosphate backbone is a primary binding site for spermine and have also detected subtle changes in the major groove of DNA upon spermine binding. nih.govoup.com

Other techniques that have provided significant insights include:

X-ray Crystallography: Provides high-resolution structural information of spermine-nucleic acid complexes in the crystalline state. researchgate.netpnas.orgpnas.org

Circular Dichroism (CD) Spectroscopy: Used to monitor changes in the secondary structure of nucleic acids upon spermine binding. nih.gov

Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, such as enthalpy and entropy changes. plos.org

Fluorescence Spectroscopy: Often used in competition assays with fluorescent probes like ethidium bromide to study binding affinities. irispublishers.com

Atomic Force Microscopy (AFM): Allows for the direct visualization of DNA condensation induced by spermine. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: Provide a computational approach to model and understand the dynamic interactions at an atomic level. researchgate.netoup.comtandfonline.com

Spermine Acetate S Role in Protein Synthesis and Post Translational Modifications

Modulation of Translational Machinery by Spermine (B22157)

Spermine exerts significant influence over the cell's translational apparatus, affecting both the initiation and elongation stages of protein synthesis. asm.org Its regulatory effects are complex, often exhibiting a biphasic, concentration-dependent nature. asm.org At optimal, low concentrations, spermine can stimulate the synthesis of peptides; however, at higher concentrations, it becomes inhibitory. asm.organnualreviews.org This dual role highlights its importance in maintaining cellular homeostasis.

The interaction of spermine with the translational machinery is multifaceted. It is known to be essential for the correct positioning of transfer RNA (tRNA) on the ribosome. oup.com The molecule's positive charges allow it to interact with ribosomal RNA (rRNA) and other components of the ribosome, promoting structural integrity and functional efficiency. asm.orgoup.com Research has shown that polyamines, including spermine, can regulate the expression of specific genes at the translational level, such as S-adenosylmethionine decarboxylase, a key enzyme in its own biosynthetic pathway. nih.gov This modulation occurs through interactions with specific sequences in the upstream open reading frames (uORFs) of messenger RNA (mRNA). nih.gov

Impact on Specific Protein Synthesis Rates and Ribosomal Function

Spermine directly impacts the rate of protein synthesis and the function of ribosomes. Studies using cell-free systems have demonstrated that spermine can promote the formation and enhance the stability of the initiator ribosomal ternary complex, a crucial step in kicking off translation. asm.org The rate of peptide bond formation, the core function of the ribosome's peptidyltransferase center, is also modulated by spermine. Low concentrations stimulate this activity, while higher concentrations lead to inhibition. asm.org

The overaccumulation of polyamines like spermine can be detrimental, leading to a decrease in cell viability primarily through the inhibition of protein synthesis. asm.orgasm.org This inhibition is thought to occur because excess spermine can displace essential magnesium ions bound to ribosomes, leading to their inactivation. asm.orgdntb.gov.ua Conversely, a depletion of polyamines also halts cell growth, underscoring the need for tightly regulated intracellular concentrations for optimal ribosomal function. asm.org In some contexts, specific proteins, such as the virulence factor Protein A in Staphylococcus aureus, have their synthesis rates affected by polyamines which stabilize the small ribosomal subunit. nih.gov

| Spermine Concentration | Effect on Protein Synthesis | Mechanism | Reference |

|---|---|---|---|

| Low (e.g., <100 µM) | Stimulation | Promotes formation of initiator complex, stimulates peptidyltransferase activity. | asm.orgoup.com |

| High (e.g., >200 µM) | Inhibition | Inhibits peptidyltransferase activity, may displace Mg2+ from ribosomes. | asm.orgasm.org |

| Optimal | Maintains normal cell growth and proliferation. | Balances stimulation and inhibition for homeostatic function. | asm.org |

| Depleted | Cessation of Growth | Inhibition of both translation initiation and elongation. | asm.orgnih.gov |

Influence on Magnesium Ion Requirements for Protein Synthesis

A well-documented function of spermine in protein synthesis is its ability to reduce the requirement for magnesium ions (Mg²⁺). asm.org This is often referred to as a "sparing effect." asm.orgnih.gov Mg²⁺ is essential for maintaining the structural integrity and catalytic activity of ribosomes. Spermine, with its multiple positive charges, can partially substitute for Mg²⁺ in stabilizing rRNA structures and facilitating ribosomal functions. annualreviews.org

For example, the optimal Mg²⁺ concentration for the binding of aminoacyl-tRNA to ribosomes can be significantly lowered in the presence of spermine. asm.org Studies have shown this effect in various experimental systems, including E. coli cell-free systems and hairpin ribozyme cleavage assays. asm.orgoup.com However, the relationship is complex; while spermine can replace Mg²⁺ to a certain extent, an excess of spermine can competitively displace Mg²⁺ from critical binding sites on the ribosome, leading to conformational changes that inactivate the ribosome. asm.orgdntb.gov.ua This highlights a delicate balance between spermine and Mg²⁺ concentrations that is crucial for efficient translation.

| Condition | Observation | Consequence | Reference |

|---|---|---|---|

| Optimal Spermine Added | Lowers the optimal Mg2+ concentration required for translation. | "Sparing effect" on Mg2+ requirement. | asm.org |

| Excess Spermine | Displaces Mg2+ from ribosomes. | Inactivation of ribosomes and inhibition of protein synthesis. | asm.orgdntb.gov.ua |

| Low Mg2+ with Spermine | Spermine stimulates the rate of the magnesium-dependent reaction. | Partial functional replacement of Mg2+ by spermine. | oup.com |

Implications for Eukaryotic Elongation Factor 5A (eIF5A) Hypusination Pathway

Spermine is intrinsically linked to a critical post-translational modification known as hypusination, which is essential for the activity of the eukaryotic elongation factor 5A (eIF5A). nih.gov eIF5A is the only known protein to undergo this unique modification, which is indispensable for its function in promoting translation elongation and termination. nih.govmdpi.com

The hypusination process is a two-step enzymatic reaction that utilizes spermidine (B129725), the direct precursor of spermine in the polyamine biosynthetic pathway. nih.govnih.gov

Deoxyhypusine Synthase (DHPS) catalyzes the transfer of the aminobutyl moiety from spermidine to a specific lysine (B10760008) residue on the eIF5A precursor. mdpi.complos.org

Deoxyhypusine Hydroxylase (DOHH) then hydroxylates this intermediate to form the mature, active hypusinated eIF5A (eIF5A^H). mdpi.comnih.gov

Although spermidine is the direct substrate, the cellular pools of spermidine and spermine are tightly interconnected. The regulation of spermine levels directly affects the availability of spermidine for the hypusination of eIF5A. This pathway is vital, as active eIF5A^H is required to facilitate the translation of mRNAs containing sequences that can cause ribosome stalling, such as those with polyproline tracts. mdpi.com Dysregulation of the DHPS-DOHH-eIF5A^H pathway has been linked to various diseases, and its proper function is crucial for processes like mitochondrial protein synthesis and cell proliferation. nih.govnih.gov Therefore, spermine's role in the broader polyamine metabolism is critical for this essential post-translational modification that ensures global protein synthesis fidelity. nih.gov

Investigation of Spermine Acetate in Autophagy Pathway Regulation

Induction of Autophagy and Autophagic Flux by Exogenous Spermine (B22157)

Exogenous administration of spermine has been demonstrated to be a potent inducer of autophagy. medicalnewsbulletin.com This induction is not merely the formation of autophagosomes but also the enhancement of the entire autophagic process, known as autophagic flux. frontiersin.orgmdpi.com Autophagic flux represents the rate at which cellular components are degraded and recycled through the autophagy pathway.

Studies have shown that spermine treatment leads to an increase in the levels of key autophagy-related proteins. For instance, the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction. frontiersin.orgfrontiersin.org Research has observed a significant increase in LC3-II levels in cells treated with spermine, indicating the formation of more autophagosomes. frontiersin.orgfrontiersin.org Furthermore, the levels of other crucial autophagy-related proteins like Beclin 1, which is involved in the initiation of autophagosome formation, are also elevated upon spermine administration. aging-us.com

The enhancement of autophagic flux by spermine is further evidenced by the degradation of p62/SQSTM1, a protein that acts as a receptor for cargo destined for autophagic degradation. aging-us.com A decrease in p62 levels signifies its successful delivery to and degradation within autolysosomes, the final step in the autophagy pathway. aging-us.com The ability of spermine to not only initiate autophagosome formation but also to ensure their fusion with lysosomes and the subsequent degradation of their contents underscores its role as a robust modulator of the complete autophagic process. mdpi.com

Interplay with Acetyltransferase Activity and Acetylproteome Dynamics in Autophagy

A key mechanism through which spermine induces autophagy is by influencing the acetylation status of proteins within the cell. nih.gov Acetylation, the addition of an acetyl group to a protein, is a critical post-translational modification that can regulate protein function. The balance between the activity of histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them, is crucial for cellular homeostasis.

Spermine has been identified as an inhibitor of several acetyltransferases, most notably the E1A-associated protein p300 (EP300). nih.govtandfonline.comaginganddisease.org EP300 is a major negative regulator of autophagy, and its inhibition by spermine leads to the deacetylation of multiple autophagy-essential proteins, thereby promoting their pro-autophagic functions. nih.govaginganddisease.org This inhibitory effect on acetyltransferases results in a shift in the cellular acetylproteome, the complete set of acetylated proteins, favoring a state that is conducive to autophagy induction. nih.govtandfonline.com

Interestingly, while spermine and another autophagy inducer, resveratrol, act through distinct primary mechanisms (resveratrol activates the deacetylase SIRT1), they both converge on modifying the acetylproteome to promote autophagy. nih.govrupress.org Mass spectrometry analyses have revealed that both compounds lead to similar changes in the acetylation patterns of numerous proteins, including those directly involved in the autophagy pathway. nih.govresearchgate.net This suggests that the regulation of protein acetylation is a central hub for controlling autophagic activity.

Signaling Pathways Involved in Spermine-Mediated Autophagy Induction (e.g., AKT, AMPK)

Spermine exerts its influence on autophagy by modulating several key signaling pathways that act as master regulators of cellular metabolism and growth. Two of the most prominent pathways affected are the AKT and the AMP-activated protein kinase (AMPK) pathways.

The AKT signaling pathway is a central regulator of cell growth, proliferation, and survival. Hyperactivation of the AKT-mTOR pathway is known to suppress autophagy. tandfonline.com Spermine has been shown to decrease the phosphorylation of AKT, which is a permissive condition for the activation of downstream effectors that promote autophagy. tandfonline.com

Conversely, the AMPK pathway is an energy sensor that is activated under conditions of low cellular energy. AMPK activation is a potent trigger for autophagy. oncotarget.com Studies have demonstrated that spermine can activate AMPK, leading to the phosphorylation of its downstream targets and the subsequent initiation of the autophagic process. aging-us.comoncotarget.com The activation of AMPK by spermine can also lead to the inhibition of the mTOR pathway, a key negative regulator of autophagy, further amplifying the pro-autophagic signal. nih.gov

The interplay between these pathways is complex. For instance, by decreasing AKT phosphorylation, spermine can lead to the activation of FOXO transcription factors, which in turn can promote the expression of autophagy-related genes. tandfonline.comoncotarget.com Therefore, spermine orchestrates a coordinated response through multiple signaling cascades to effectively induce autophagy.

Cross-talk with Mitophagy and Mitochondrial Metabolic Function

Mitophagy is a specialized form of autophagy that specifically targets damaged or dysfunctional mitochondria for degradation. This process is crucial for maintaining a healthy mitochondrial population and preventing the accumulation of reactive oxygen species (ROS) and cellular damage.

Spermine has been shown to have a significant impact on mitochondrial health and function, in part through its ability to stimulate mitophagy. nih.govnih.gov By promoting the removal of damaged mitochondria, spermine helps to maintain mitochondrial quality control. nih.gov This is particularly important in the context of aging and neurodegenerative diseases, where mitochondrial dysfunction is a common feature. nih.govnih.gov

The following table summarizes the key findings on the effects of spermine on autophagy and related processes:

| Cellular Process | Effect of Spermine | Key Molecular Players | References |

| Autophagy Induction | Increased autophagosome formation and enhanced autophagic flux | LC3-II, Beclin 1 | frontiersin.orgfrontiersin.orgaging-us.com |

| Acetylproteome Dynamics | Inhibition of acetyltransferase activity, leading to protein deacetylation | EP300 | nih.govtandfonline.comaginganddisease.org |

| Signaling Pathways | Inhibition of AKT pathway, Activation of AMPK pathway | AKT, AMPK, mTOR, FOXO3a | aging-us.comtandfonline.comoncotarget.comnih.gov |

| Mitophagy | Enhanced removal of damaged mitochondria | PINK1, Parkin | nih.govpreprints.orgmdpi.com |

| Mitochondrial Function | Improved mitochondrial respiration and ATP production | - | nih.govnih.govresearchgate.net |

Spermine Acetate and Epigenetic Mechanisms of Gene Regulation

Chromatin Structure Modulation by Spermine-Nucleosome Interactions

Spermine (B22157), as a polycationic molecule, interacts with the negatively charged phosphate (B84403) backbone of DNA and the surface of nucleosomes, the fundamental units of chromatin. nih.govembopress.orgnih.gov These electrostatic interactions are crucial for the condensation and stabilization of chromatin fibers. embopress.orgbmbreports.org

Key research findings indicate that spermine can induce the aggregation and precipitation of DNA and nucleosome core particles. nih.govcapes.gov.br This process is driven by local electrostatic attractions, often described by an "ion-bridging" model, where the positively charged spermine molecules neutralize the negative charges on DNA and facilitate the close packing of nucleosomes. nih.govcapes.gov.br The N-terminal tails of core histones, which are rich in basic amino acids, also play a significant role in mediating these interactions and the higher-order folding of chromatin. embopress.orgbmbreports.org

The concentration of spermine is a critical factor. At physiological concentrations, it promotes the folding of nucleosomal arrays into more compact structures, akin to the 30-nanometer chromatin fiber. embopress.org This condensation of chromatin can render DNA less accessible to the transcriptional machinery, thereby leading to transcriptional repression.

Furthermore, the interaction of spermine with nucleosomes can alter the helical twist of the DNA wrapped around the histone octamer. nih.gov This modulation of DNA topology within the nucleosome can further influence gene expression by affecting the binding of transcription factors and other regulatory proteins. nih.gov

Table 1: Impact of Spermine on Chromatin Components

| Component | Effect of Spermine Interaction | Outcome |

|---|---|---|

| DNA | Neutralizes negative phosphate backbone charges | DNA condensation and aggregation nih.govcapes.gov.br |

| Nucleosome Core Particles | Induces aggregation and precipitation | Formation of higher-order chromatin structures nih.govcapes.gov.br |

| Histone Tails | Interacts with exposed N-terminal tails | Facilitates chromatin condensation embopress.orgbmbreports.org |

| DNA Helical Twist | Alters the twist of DNA on the nucleosome | Modulates accessibility for DNA-binding proteins nih.gov |

Regulation of Histone Acetylation via Acetyl-CoA Availability

Spermine metabolism is intricately linked to the availability of acetyl-coenzyme A (acetyl-CoA), a universal acetyl group donor for histone acetylation. Histone acetylation, catalyzed by histone acetyltransferases (HATs), is a key epigenetic mark generally associated with a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin compaction and transcriptional repression.

Recent studies have revealed that polyamine metabolism can regulate global histone acetylation levels by influencing the cellular pool of acetyl-CoA. researchgate.netresearchgate.net Specifically, the depletion of polyamines has been shown to impair glycolysis and mitochondrial metabolism, leading to a decrease in acetyl-CoA availability and subsequent global histone hypoacetylation. researchgate.netresearchgate.net

Spermine itself can be acetylated by enzymes like spermidine (B129725)/spermine N1-acetyltransferase (SAT1). nih.govnih.gov This acetylation not only marks spermine for catabolism but also reduces its positive charge, thereby decreasing its affinity for DNA and nucleosomes. nih.gov This suggests a synergistic relationship where both histone and polyamine acetylation can modulate chromatin structure. nih.gov

Moreover, some polyamines, such as spermidine, have been shown to directly inhibit the activity of certain histone acetyltransferases, like p300 (EP300), in a competitive manner with acetyl-CoA. nih.gov This direct inhibition provides another layer of regulation by which polyamines can influence the histone acetylation landscape.

Table 2: Spermine's Influence on Histone Acetylation

| Mechanism | Description | Consequence |

|---|---|---|

| Acetyl-CoA Availability | Polyamine metabolism affects glycolysis and mitochondrial function, altering acetyl-CoA levels. researchgate.netresearchgate.net | Regulates global histone acetylation. |

| Direct HAT Inhibition | Polyamines can act as competitive inhibitors of certain histone acetyltransferases. nih.gov | Reduces histone acetylation at specific sites. |

| Polyamine Acetylation | Acetylation of spermine reduces its affinity for chromatin. nih.gov | Modulates chromatin structure and accessibility. |

Influence on DNA Methyltransferase (DNMT) Activity and Gene Methylation Patterns

Spermine metabolism directly impacts DNA methylation, a fundamental epigenetic mechanism where a methyl group is added to the cytosine base of DNA, typically leading to gene silencing. This process is catalyzed by DNA methyltransferases (DNMTs), which use S-adenosylmethionine (SAM) as the methyl donor.

The synthesis of spermine is linked to the one-carbon metabolism that produces SAM. A key intermediate in polyamine synthesis is decarboxylated S-adenosylmethionine (dcSAM), which is formed from SAM. jst.go.jpmdpi.com Importantly, dcSAM acts as an inhibitor of DNMT activity. jst.go.jpmdpi.com

An increase in intracellular spermine levels, whether through supplementation or altered metabolism, can inhibit the activity of S-adenosylmethionine decarboxylase (AdoMetDC), the enzyme that converts SAM to dcSAM. mdpi.commdpi.com This inhibition leads to a decrease in the concentration of the DNMT inhibitor dcSAM and an increase in the concentration of the methyl donor SAM. mdpi.commdpi.com The resulting lower dcSAM/SAM ratio enhances the activity of DNMTs, particularly DNMT3A and DNMT3B. mdpi.comnih.gov

Consequently, increased spermine levels can lead to the maintenance or even enhancement of DNA methylation patterns, potentially reversing aberrant demethylation that may occur under conditions of polyamine deficiency. mdpi.comnih.govjst.go.jp This mechanism highlights a critical role for spermine in preserving the integrity of the DNA methylome.

Table 3: Spermine's Effect on DNA Methylation Machinery

| Molecule/Enzyme | Role in DNA Methylation | Effect of Increased Spermine |

|---|---|---|

| S-adenosylmethionine (SAM) | Methyl group donor for DNMTs. jst.go.jpmdpi.com | Concentration tends to increase. mdpi.commdpi.com |

| Decarboxylated S-adenosylmethionine (dcSAM) | Inhibitor of DNMT activity. jst.go.jpmdpi.com | Concentration decreases. mdpi.commdpi.com |

| S-adenosylmethionine decarboxylase (AdoMetDC) | Synthesizes dcSAM from SAM. jst.go.jpmdpi.com | Activity is inhibited. mdpi.commdpi.com |

| DNA Methyltransferases (DNMTs) | Catalyze DNA methylation. mdpi.comnih.gov | Activity, particularly of DNMT3A and DNMT3B, is increased. mdpi.comnih.gov |

Impact on Cellular Differentiation and Transcriptional Remodeling

The epigenetic modifications orchestrated by spermine have profound consequences for cellular differentiation and the global landscape of gene expression. Polyamines are essential for cell proliferation and their levels are often high in rapidly dividing cells, such as stem cells, and decrease during differentiation. biorxiv.orgscientificarchives.com

Inhibition of polyamine synthesis can push cells towards a more differentiated state. biorxiv.orgaginganddisease.org For instance, spermine has been shown to suppress the differentiation of preadipocytes by downregulating the expression of key adipogenic transcription factors like C/EBPα and PPARγ. mdpi.com Conversely, in other contexts, such as chondrocyte differentiation, spermidine supplementation has been shown to enhance the process. aginganddisease.org

The influence of spermine on differentiation is mediated through its effects on the epigenetic landscape. By modulating chromatin accessibility and the activity of histone-modifying enzymes and DNMTs, spermine can orchestrate large-scale transcriptional remodeling required for cell fate decisions. biorxiv.orgscientificarchives.com For example, the loss of polyamines can lead to changes in chromatin accessibility that correlate with altered histone post-translational modifications, priming progenitor cells for differentiation. biorxiv.org

Furthermore, spermine can regulate the expression of specific genes involved in immune function and other cellular processes. mdpi.comfrontiersin.org This regulation often involves the epigenetic mechanisms discussed previously, such as altering the methylation status of gene promoters. jst.go.jp The ability of spermine to influence the expression of a wide array of genes underscores its role as a critical regulator of cellular identity and function.

Spermine Acetate in Cellular Stress Response Research

Antioxidant Properties of Spermine (B22157): Free Radical Scavenging Mechanisms

Spermine functions as a potent, direct free radical scavenger within the cell. researchgate.netpnas.org This intrinsic antioxidant capability is a crucial aspect of its role in cellular protection. Found in millimolar concentrations in the nucleus, spermine is strategically positioned to counteract oxidative threats. pnas.org

The primary mechanism of spermine's antioxidant action involves the direct scavenging of highly reactive and damaging free radicals. pnas.orgbepls.com Research has demonstrated that spermine can effectively inhibit the generation of hydroxyl radicals (•OH), one of the most potent reactive oxygen species (ROS). nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy studies have shown that spermine reduces the formation of DMPO-OH adducts, which are indicative of hydroxyl radical presence, in a concentration-dependent manner. researchgate.netnih.gov This scavenging action converts spermine into adducts, neutralizing the radicals and preventing them from damaging cellular components. researchgate.netpnas.org

Protection Against Oxidative Damage to Cellular Macromolecules

A direct consequence of spermine's free radical scavenging ability is the protection of essential cellular macromolecules—DNA, proteins, and lipids—from oxidative damage. mdpi.comasm.org Oxidative stress, if left unchecked, can lead to DNA strand breaks, protein carbonylation, and lipid peroxidation, all of which compromise cellular function and viability.

Spermine's close association with chromatin in the nucleus makes it a primary defender of the genome against oxidative attack. pnas.org Studies using plasmid DNA have shown that spermine can protect DNA from cleavage induced by ROS-generating systems. researchgate.netnih.gov This protection is attributed to its direct scavenging of free radicals that would otherwise attack the DNA structure. researchgate.net The hypothesis that polyamines protect DNA from ROS has been supported by multiple studies, highlighting spermine's role as a crucial intracellular guardian of genetic material. pnas.orgnih.gov

Beyond DNA, spermine also protects other cellular components. In membranes, it has been shown to protect lipids from peroxidation. asm.org By neutralizing ROS, spermine prevents the chain reactions of lipid peroxidation that can damage cell and organelle membranes. nih.gov This is particularly important in mitochondria, where spermine's antioxidant action helps maintain membrane integrity and function. nih.gov Research has also indicated that polyamines play a role in protecting proteins from oxidative damage. mdpi.com This broad-spectrum protection underscores spermine's importance in maintaining the integrity of cellular structures under conditions of oxidative stress. researchgate.net

Table 1: Summary of Research Findings on Spermine's Protective Effects

| Macromolecule | Type of Damage | Protective Effect of Spermine | Research Model | Reference(s) |

|---|---|---|---|---|

| DNA | Free radical-induced strand breaks | Direct scavenging of ROS, preventing DNA cleavage. | Plasmid DNA, Eukaryotic cells | researchgate.net, pnas.org, nih.gov |

| Lipids | Peroxidation | Inhibition of lipid peroxidation, protecting membrane integrity. | P. aeruginosa, Rat liver mitochondria | nih.gov, asm.org |

| Proteins | Oxidative damage (e.g., carbonylation) | General protection against ROS-induced damage. | General cellular models | mdpi.com |

Interaction with Cellular Detoxification Pathways

In addition to its direct antioxidant activities, spermine interacts with and modulates endogenous cellular detoxification pathways, thereby amplifying its protective effects against oxidative stress. Key among these are the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and glutathione (B108866) (GSH) metabolism.

The Nrf2 pathway is a master regulator of the antioxidant response, controlling the expression of numerous antioxidant and detoxification enzymes. spandidos-publications.comnih.govnih.gov Studies have shown that spermine can activate this pathway. spandidos-publications.comingentaconnect.com Upon activation, spermine promotes the translocation of Nrf2 into the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of its target genes. spandidos-publications.com This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NADPH quinone oxidoreductase-1 (NQO-1), catalase (CAT), and glutathione S-transferases (GST). spandidos-publications.comrsc.org For instance, in macrophages exposed to oxidative triggers, spermine treatment enhanced Nrf2 nuclear translocation and the subsequent expression of HO-1 and NQO-1, leading to reduced ROS production. spandidos-publications.comingentaconnect.com This Nrf2-dependent mechanism represents a significant, indirect antioxidant function of spermine. spandidos-publications.comresearchgate.net

Spermine also plays a crucial role in maintaining the cellular glutathione pool, a cornerstone of the cell's antioxidant defense system. nih.govnih.gov Glutathione can directly neutralize ROS and is a critical cofactor for several detoxification enzymes, including glutathione peroxidase (GPx) and glutathione S-transferases (GST). rsc.org Research indicates that spermine can prevent the depletion of mitochondrial glutathione under conditions of oxidative stress. nih.gov In studies on piglets, dietary spermine supplementation was found to increase the content of glutathione (GSH) and the capacity of glutathione S-transferase (GST) in the ileum. rsc.org This effect is partly mediated by the Nrf2 pathway, which upregulates genes involved in glutathione synthesis and utilization, such as GPx1 and GST. rsc.org By preserving and enhancing the glutathione system, spermine ensures the continued function of this vital detoxification pathway. researchgate.netnih.gov

Table 2: Spermine's Interaction with Major Detoxification Pathways

| Pathway/System | Effect of Spermine | Key Mediators/Target Genes | Outcome | Reference(s) |

|---|---|---|---|---|

| Nrf2 Pathway | Activation and nuclear translocation of Nrf2. | Nrf2, Keap1, HO-1, NQO-1, CAT, GPx1, GST | Increased synthesis of antioxidant and detoxification enzymes, reduced ROS. | spandidos-publications.com, ingentaconnect.com, rsc.org |

| Glutathione (GSH) Metabolism | Prevents GSH depletion; increases GSH content and activity of related enzymes. | GSH, GST, GPx | Enhanced detoxification of ROS and xenobiotics, protection against oxidative damage. | nih.gov, nih.gov, nih.gov, rsc.org |

Spermine Acetate in Plant Physiology and Stress Adaptation Research

Spermine (B22157), a ubiquitous polyamine, plays a critical role in a wide array of physiological and developmental processes in plants. As a polycationic compound, it interacts with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating their function. In research, spermine acetate (B1210297) is often used as a stable, water-soluble salt to facilitate its exogenous application and study its effects. This article focuses on the multifaceted roles of spermine in plant growth, development, and adaptation to environmental stresses.

Spermine Acetate in Microbial Physiology and Regulation Studies

Modulation of Bacterial Transport Systems and Polyamine Uptake

Bacteria have developed sophisticated transport systems to regulate the intracellular concentration of polyamines like spermine (B22157). nih.gov The uptake of these molecules from the environment is a crucial process that allows bacteria to adapt, communicate, and optimize growth and metabolism. mdpi.com In Escherichia coli, three distinct polyamine transport systems have been identified and characterized. nih.gov Two of these are ATP-binding cassette (ABC) transporters: a putrescine-specific system and a spermidine-preferential system. nih.gov These transporters are complex structures typically composed of a periplasmic substrate-binding protein, two transmembrane proteins, and a membrane-associated ATPase. nih.gov

The spermidine-preferential uptake system in E. coli, known as PotABCD, plays a significant role in importing spermidine (B129725). nih.govnih.gov The substrate-binding protein, PotD, recognizes and binds to polyamines in the periplasm. nih.gov Structural analyses of PotD have revealed that polyamines are recognized through interactions with specific amino acid residues, primarily aspartic and glutamic acids, which interact with the amine groups, and tryptophan and tyrosine residues that have hydrophobic interactions with the methylene (B1212753) groups of the polyamines. nih.gov Interestingly, the precursor of PotD also acts as a negative regulator for the transcription of the operon that codes for this transport system, adding another layer of control over cellular polyamine levels. nih.gov

In Pseudomonas aeruginosa, a major spermidine uptake system is encoded by the spuDEFGH genes. nih.govplos.org This transporter is essential for the influx of exogenous polyamines, including spermidine and spermine. nih.govplos.org Research has shown that this uptake is linked to the regulation of the Type III secretion system (T3SS), a key virulence factor. nih.govplos.org Exogenous spermidine enhances the expression of T3SS genes, and this effect requires a functional SpuDEFGH transporter. nih.govplos.org This suggests that P. aeruginosa can sense host-derived polyamines to activate its virulence mechanisms. nih.govplos.org

Some bacteria also possess transport systems that can both import and export polyamines. In E. coli, the PotE protein mediates both the uptake and excretion of putrescine. nih.govmicrobiologyresearch.org Putrescine uptake is dependent on the membrane potential, while its excretion involves an exchange with ornithine. nih.govmicrobiologyresearch.org

Table 2: Bacterial Polyamine Transport Systems

| Organism | Transport System | Function | Regulation/Significance | Citation |

| Escherichia coli | PotABCD | Spermidine-preferential uptake (ABC transporter) | PotD precursor negatively regulates transcription. | nih.govnih.gov |

| Escherichia coli | Putrescine-specific system | Putrescine-specific uptake (ABC transporter) | - | nih.gov |

| Escherichia coli | PotE | Putrescine uptake and excretion (antiporter) | Uptake is membrane potential-dependent; excretion involves ornithine exchange. | nih.govmicrobiologyresearch.org |

| Pseudomonas aeruginosa | SpuDEFGH | Major spermidine uptake system | Required for influx of host-derived spermidine/spermine to modulate T3SS expression. | nih.govplos.org |

| Streptococcus agalactiae | SAK_1604 | Spermidine transport | Implicated in survival during citric acid stress at vaginal pH. | microbiologyresearch.org |

Implications for Microbial Metabolism and Stress Endurance

Spermine and related polyamines are deeply intertwined with bacterial metabolism and the ability of microbes to withstand various environmental stresses. These polycationic molecules can bind to negatively charged cellular components like DNA, RNA, and phospholipids, thereby influencing a wide range of cellular functions. nih.govasm.orgmicrobiologyresearch.org

Polyamines are recognized as important sources of carbon and nitrogen for some marine bacterioplankton, highlighting their role in nutrient cycling in marine environments. int-res.comresearchgate.net The genes for polyamine transport and degradation are found in a significant portion of marine bacteria, suggesting that these compounds are actively metabolized. int-res.comresearchgate.net

A crucial role for polyamines is in protecting bacteria against stress. In many pathogenic bacteria, polyamines help confer protection against oxidative stress and other physiological stressors encountered within a host. nih.govasm.org For instance, exogenous spermine was found to improve the ability of an acidophilic microbial consortium to resist oxidative stress induced by high concentrations of metal ions, which is relevant in bioleaching processes. researchgate.net This was associated with an increase in the activity of antioxidant enzymes like glutathione (B108866) peroxidase and catalase. researchgate.net Similarly, in Streptococcus pyogenes, a catalase-negative organism, the presence of spermidine enhances its survival under oxidative stress, such as exposure to H₂O₂, by upregulating oxidative stress response genes. nih.gov

Polyamines also contribute to acid stress resistance. In Streptococcus pyogenes, spermidine promotes resistance to acidic environments by upregulating genes involved in cell wall modification. nih.gov In Streptococcus agalactiae, the transport of spermidine is involved in the bacterium's ability to endure citric acid stress at the low pH found in the vaginal environment. microbiologyresearch.org In E. coli, polyamines lead to increased levels of the RpoS protein, which in turn enhances the acid response system. nih.govasm.org

Furthermore, polyamines are implicated in tolerance to other stresses like salinity. In plants, polyamines such as spermine and spermidine are involved in the response to salinity stress, and these responses can be aided by plant growth-promoting bacteria (PGPB) that produce these compounds. frontiersin.orgfrontiersin.org

Table 4: Role of Polyamines in Microbial Stress Endurance

| Type of Stress | Organism/System | Role of Spermine/Polyamine | Mechanism | Citation |

| Oxidative Stress | Acidophilic microbial consortium | Spermine improves resistance to metal-induced oxidative stress. | Increased activity of antioxidant enzymes (glutathione peroxidase, catalase). | researchgate.net |

| Oxidative Stress | Streptococcus pyogenes | Spermidine enhances survival in the presence of H₂O₂. | Upregulation of oxidative stress response genes (sodM, npx, mtsABC). | nih.gov |

| Acid Stress | Streptococcus pyogenes | Spermidine promotes acid stress resistance. | Upregulation of cell wall-modifying genes. | nih.gov |

| Acid Stress | Streptococcus agalactiae | Spermidine transport is crucial for enduring citric acid stress. | Transport via SAK_1604 antiporter at low pH. | microbiologyresearch.org |

| Acid Stress | Escherichia coli | Polyamines enhance the acid response system. | Increased levels of the RpoS protein. | nih.govasm.org |

| Salinity Stress | Plant-PGPB interactions | Polyamines like spermine and spermidine contribute to salinity tolerance. | PGPB can produce polyamines that aid the plant's stress response. | frontiersin.orgfrontiersin.org |

Advanced Research Methodologies and Emerging Paradigms in Spermine Acetate Studies

Application of Spermine (B22157) Analogues and Metabolic Inhibitors in Mechanistic Elucidation

The study of polyamine function has been greatly advanced by the use of synthetic spermine analogues and specific inhibitors of polyamine metabolism. physiology.org These tools allow researchers to perturb the polyamine pathway, depleting or altering specific polyamines to uncover their precise roles.

One of the most widely used metabolic inhibitors is α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis. nih.govmdpi.com Treatment with DFMO leads to the depletion of putrescine and spermidine (B129725), which in turn affects spermine levels and inhibits cell proliferation, a strategy explored in cancer therapy. mdpi.comnih.gov Other inhibitors have been developed for nearly all enzymes in the polyamine pathway, allowing for targeted disruption. researchgate.net

Spermine analogues, such as N¹,N¹¹-bis(ethyl)norspermine (BENSpm), mimic natural polyamines and can induce the activity of spermidine/spermine N¹-acetyltransferase (SSAT), a key catabolic enzyme. physiology.orgoup.com This induction leads to a rapid depletion of natural polyamines. physiology.org By observing the cellular consequences of this depletion, researchers can infer the functions of the depleted polyamines. For instance, SBP-101, a novel spermine analogue, has been shown to downregulate ODC activity while increasing the activity of catabolic enzymes in various cancer cell lines, demonstrating its potential in modulating polyamine metabolism. researcher.life These analogues serve as powerful tools to probe the mechanisms of polyamine transport, regulation, and function. physiology.org

High-Resolution Imaging Techniques for Intracellular Localization and Dynamics

Visualizing the subcellular distribution of spermine is critical to understanding its function. Recent advances in fluorescent probes and high-resolution microscopy have enabled researchers to track polyamines within living cells.

A variety of fluorescent probes have been developed for polyamine detection. researchgate.net For example, PolyamineRED™ is a cell-permeable reagent that specifically reacts with intracellular polyamines, labeling them with the red fluorescent dye TAMRA. funakoshi.co.jp Because the resulting polyamine-dye adduct is no longer membrane-permeable, it is trapped inside the cell, allowing for selective visualization and semi-quantitative analysis. funakoshi.co.jp Other probes include BODIPY-conjugated spermine derivatives, which emit green fluorescence and are used to study the polyamine transport system. sigmaaldrich.comsigmaaldrich.com Near-infrared (NIR) probes modified with polyamines have also been synthesized; these are valuable for in vivo imaging due to reduced background fluorescence and deeper tissue penetration. rsc.org

These probes are used in conjunction with advanced imaging techniques. Confocal microscopy allows for the generation of 3D images showing the propagation of dyes within a glial syncytium, providing insights into cell-to-cell communication facilitated by spermine. mdpi.com Super-Resolution Structured Illumination Microscopy (SR-SIM) has been used to investigate the effects of spermidine on autophagy, revealing detailed structural information about the formation of autophagosomes. frontiersin.org These methods are crucial for determining the precise localization of spermine—for instance, its association with chromatin in the nucleus or its role in the cytoplasm—and tracking its dynamic movements in response to cellular stimuli. plos.org

Proteomic and Transcriptomic Profiling in Response to Spermine Acetate (B1210297) Perturbations

Omics technologies, particularly transcriptomics and proteomics, provide a global view of the cellular changes induced by spermine acetate. By analyzing the complete set of transcripts (transcriptome) or proteins (proteome), researchers can identify entire pathways and networks regulated by spermine.

Transcriptome analysis using techniques like RNA-sequencing has been applied in various models. In Francisella tularensis, exposure to spermine led to significant changes in bacterial gene expression, notably inducing the transcription of insertion sequence (IS) elements and adjacent genes. asm.orgresearchgate.net This suggests spermine acts as an environmental signal for the bacterium within its host. asm.org In plants, transcriptomic studies have shown that spermine can modulate the expression of genes involved in stress responses, such as those related to abscisic acid (ABA) biosynthesis, thereby enhancing tolerance to salinity. frontiersin.org Combined transcriptome and metabolome analyses in lettuce and tomato seedlings revealed that spermidine (a precursor to spermine) application under heat stress altered the expression of thousands of genes, including those involved in flavonoid biosynthesis, photosynthesis, and antioxidant pathways. mdpi.comnih.govmdpi.com

Integrated analyses of both the transcriptome and metabolome have identified spermine as a key biomarker in mitigating cellular toxicity. nih.gov For example, sulforaphane (B1684495) treatment was found to increase spermine abundance by regulating genes involved in glutathione (B108866) and amino acid metabolism. nih.gov These large-scale profiling studies are instrumental in building comprehensive models of spermine's regulatory networks, moving beyond single-gene or single-protein effects to a systems-level understanding.

Computational Modeling and Simulation of Spermine-Macromolecule Interactions

Computational methods, particularly molecular dynamics (MD) and molecular mechanics simulations, provide atomic-level insights into how spermine interacts with biological macromolecules like DNA, RNA, and proteins. These in silico approaches complement experimental data by revealing the dynamics and energetics of these interactions.

Numerous studies have modeled the interaction between spermine and DNA. Early molecular mechanics calculations suggested that spermine prefers to bind in the major groove of B-DNA, where it can maximize interactions with proton acceptors on the DNA, a process that can induce significant DNA bending. pnas.orgoup.com Subsequent MD simulations, which account for the dynamic nature of molecules, have refined this view. These simulations, often performed with explicit water and counterions using force fields like AMBER and CHARMM, have shown that spermine's binding can be sequence-specific. core.ac.uknih.govbiorxiv.org For example, simulations revealed that a spermine-induced bend is maintained in a heteropolymer (dGdC)₅-(dGdC)₅ sequence, while spermine interacts more nonspecifically with a homopolymer (dG)₁₀-(dC)₁₀ sequence. nih.govoup.comresearchgate.net

More advanced computational approaches, such as the DelPhiForce Molecular Dynamics (DFMD) method, have been developed to model the long-range electrostatic forces that guide a charged ligand like spermine toward its binding pocket on a receptor, such as the enzyme spermine synthase. frontiersin.org These simulations can predict binding pathways and associated conformational changes, offering a level of detail that is difficult to achieve through experimental methods alone. frontiersin.org

Future Avenues in Understanding this compound's Broad Biological Impact

The convergence of advanced methodologies is opening new frontiers in spermine research. Future investigations will likely focus on integrating these diverse approaches to build a more holistic understanding of spermine's role in health and disease.

One emerging paradigm is the role of polyamine metabolism in modulating the immune system and the tumor microenvironment. mdpi.comfrontiersin.org "Polyamine blocking therapy," which combines synthesis inhibitors like DFMO with polyamine transport inhibitors, represents a promising strategy that may enhance antitumor immune responses. nih.gov Understanding how spermine levels within tumor cells and immune cells dictate therapeutic outcomes is an active area of investigation. frontiersin.org

Another key area is the expanding role of polyamines in fundamental cellular processes beyond simple growth. Studies have linked spermidine to the induction of autophagy, a cellular recycling process that promotes longevity and protects against oxidative stress. tavernarakislab.gr Furthermore, the polyamine-dependent post-translational modification of the translation factor eIF5A, known as hypusination, is critical for its function and is emerging as a key control point in processes like T-cell function. frontiersin.org

Future research will benefit from the development of more sophisticated tools, such as next-generation fluorescent probes with higher specificity and functionality, and the application of multi-omics (genomics, transcriptomics, proteomics, metabolomics) to single cells. Combining these experimental data with increasingly powerful computational models will be essential to unravel the full complexity of spermine's biological impact and to exploit the polyamine pathway for therapeutic benefit. flinders.edu.au

Table of Mentioned Compounds

Q & A

Q. What is the role of spermine acetate in nucleic acid crystallization, and how is it methodologically applied?

this compound facilitates DNA condensation and crystallization by neutralizing phosphate charges on nucleic acids. In experimental setups, it is used at concentrations ranging from 0–6 mM in combination with high salt buffers (e.g., 80 mM Mg acetate) and PEG 4000 as a precipitant. For example, in crystallizing the CG(AT)₂ sequence, this compound concentrations ≥2 mM induced 2D crystal formation, while higher concentrations (4–6 mM) led to needle-like crystals requiring isolation for X-ray diffraction .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Reverse-phase HPLC with dansyl chloride derivatization is a standard method. Key parameters include:

Q. How does this compound interact with DNA in precipitation protocols?

this compound precipitates DNA by charge neutralization and dehydration. A typical protocol involves:

- Adjusting salt concentration to ≤0.3 M.

- Adding this compound at 10–17× molar excess relative to DNA.

- Incubating at 4°C for 30 min, followed by centrifugation. This method is preferred for recovering low-concentration DNA from aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on DNA crystal morphology?

Discrepancies in crystal outcomes (e.g., plate-like vs. needle-like structures) often arise from:

- Spermine-to-DNA ratio : Higher ratios (>10:1) favor 2D crystals but risk over-condensation.

- Buffer composition : Mg acetate (80 mM) stabilizes B-DNA conformations, while Na cacodylate (pH 6.5) modulates electrostatic interactions. To reconcile contradictions, systematically vary spermine concentrations (0–6 mM) and use dynamic light scattering (DLS) to monitor aggregation states pre-crystallization .

Q. What experimental design considerations are critical for replicating this compound-dependent crystallization?

- Precipitant optimization : PEG 4000 at 30% (w/v) induces phase separation without denaturing DNA.

- Counterion screening : Test Mg acetate vs. alternatives (e.g., Ca²⁺, K⁺) to identify charge-shielding efficiency.

- Time-resolved monitoring : Crystallization kinetics differ; plate-like crystals form within days, while needle clusters require weeks .

Q. How do this compound’s physicochemical properties influence its efficacy in biogenic amine analysis?

this compound’s solubility in polar solvents (e.g., acetonitrile) and stability at low pH (<3) make it ideal for HPLC workflows. However, batch-to-batch purity (>96%) must be verified via NMR or mass spectrometry to avoid interference from contaminants like spermidine or cadaverine .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal this compound concentrations for DNA compaction?

- DNA sequence dependence : AT-rich sequences (e.g., CG(AT)₂) require higher spermine concentrations (≥2 mM) than GC-rich motifs.

- Environmental factors : Temperature (4°C vs. RT) and ionic strength (e.g., 80 mM Mg acetate vs. 150 mM NaCl) alter spermine’s binding affinity. Mitigate discrepancies by standardizing buffer conditions and using atomic force microscopy (AFM) to directly visualize DNA-spermine complexes .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.